![molecular formula C12H10F2N2O2 B2980852 (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide CAS No. 1394802-91-5](/img/structure/B2980852.png)
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and a difluoroethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide typically begins with commercially available starting materials such as 4-(2,2-difluoroethoxy)benzaldehyde and malononitrile.
Knoevenagel Condensation: The key step in the synthesis involves a Knoevenagel condensation reaction between 4-(2,2-difluoroethoxy)benzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enoic acid intermediate.
Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as ammonia or an amine derivative, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials Science:
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the difluoroethoxy group can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
- (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enoic acid
- 4-(2,2-difluoroethoxy)benzaldehyde
- Malononitrile derivatives
Uniqueness:
- The presence of both the cyano and difluoroethoxy groups in (Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide imparts unique chemical and physical properties, making it distinct from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and potential applications.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)7-18-10-3-1-8(2-4-10)5-9(6-15)12(16)17/h1-5,11H,7H2,(H2,16,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGGKDEOCQNBR-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)
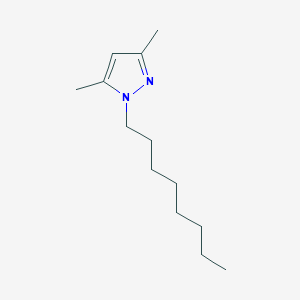
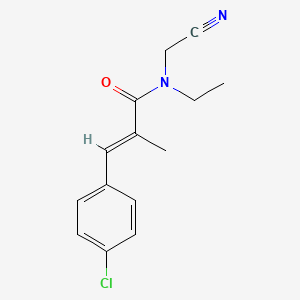
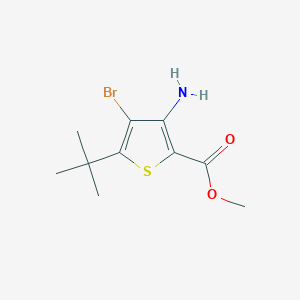

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
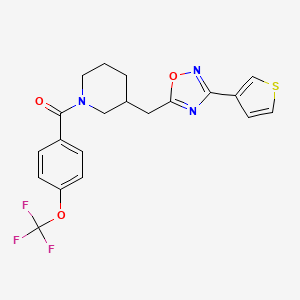
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
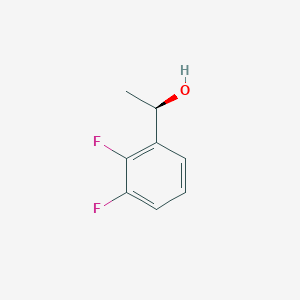
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide](/img/structure/B2980786.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)
